molecular formula C20H33N3O3 B3798045 5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one

5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one

Cat. No.: B3798045
M. Wt: 363.5 g/mol
InChI Key: UCZUNYYJLYEXLE-UHFFFAOYSA-N
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Description

5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound, featuring a diazepane ring and a piperidinone core, suggests potential utility in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidinone Core: Starting with a cyclohexylmethylamine, the piperidinone core can be synthesized through a series of cyclization reactions.

    Introduction of the Diazepane Ring: The diazepane ring can be introduced via a nucleophilic substitution reaction, where a suitable diazepane precursor reacts with the piperidinone intermediate.

    Acetylation: The final step involves the acetylation of the diazepane ring using acetic anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carbonyl groups, potentially converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The diazepane and piperidinone rings could play a crucial role in binding to these molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)piperidin-2-one: Lacks the diazepane ring, making it less complex.

    4-Acetyl-1,4-diazepane:

    5-(4-Acetyl-1,4-diazepane-1-carbonyl)piperidin-2-one: Similar but lacks the cyclohexylmethyl group, affecting its chemical properties.

Uniqueness

The uniqueness of 5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the diazepane ring and the piperidinone core, along with the cyclohexylmethyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-16(24)21-10-5-11-22(13-12-21)20(26)18-8-9-19(25)23(15-18)14-17-6-3-2-4-7-17/h17-18H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZUNYYJLYEXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)C2CCC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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